molecular formula C13H15ClN4 B141808 VUF10166 CAS No. 155584-74-0

VUF10166

Katalognummer: B141808
CAS-Nummer: 155584-74-0
Molekulargewicht: 262.74 g/mol
InChI-Schlüssel: FFXVTQDGTKEXHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline (CAS: 155584-74-0, molecular formula: C₁₃H₁₅ClN₄, molecular weight: 262.74) is a quinoxaline derivative featuring a chloro substituent at position 2 and a 4-methylpiperazinyl group at position 3 . It is commercially recognized as VUF 10166, a high-affinity competitive antagonist of the 5-HT₃A receptor (Ki = 0.04 nM), with significantly reduced activity against the 5-HT₃AB receptor (Ki = 22 nM) . Its specificity for 5-HT₃A over α7 nicotinic acetylcholine receptors and partial agonism (EC₅₀ = 5.2 µM) highlight its utility in neuropharmacological studies .

Eigenschaften

IUPAC Name

2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXVTQDGTKEXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640663
Record name 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155584-74-0
Record name 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Standard Laboratory-Scale Synthesis

The most widely reported method involves reacting 2,3-dichloroquinoxaline with 4-methylpiperazine in a polar aprotic solvent. Two primary protocols dominate the literature:

Protocol A: Toluene with Triethylamine (Et₃N)

  • Conditions :

    • Solvent: Toluene

    • Base: Triethylamine (2.5 equiv)

    • Temperature: Reflux (~110°C)

    • Reaction Time: 2–4 hours

  • Yield : 75–80%.

  • Mechanism : Et₃N neutralizes HCl byproduct, driving the reaction forward. The electron-withdrawing chlorine atoms activate the quinoxaline ring for nucleophilic attack at position 3, followed by substitution at position 2.

Protocol B: Dimethylformamide (DMF) with Potassium Carbonate (K₂CO₃)

  • Conditions :

    • Solvent: DMF

    • Base: Anhydrous K₂CO₃ (3.0 equiv)

    • Temperature: Room temperature (25°C)

    • Reaction Time: 12–24 hours

  • Yield : 80–85%.

  • Advantages : Mild conditions minimize side reactions, making this method preferable for thermally sensitive substrates.

Comparative Analysis

ParameterProtocol A (Toluene/Et₃N)Protocol B (DMF/K₂CO₃)
Reaction Time 2–4 hours12–24 hours
Temperature 110°C25°C
Yield 75–80%80–85%
Byproducts MinimalNegligible
Scalability ModerateHigh

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

  • Conditions :

    • Solvent: Ethanol

    • Base: K₂CO₃

    • Temperature: 80°C

    • Time: 10 minutes

  • Yield : >85%.

  • Benefits : Reduced energy consumption and improved reproducibility, though specialized equipment is required.

Optimization Strategies

Solvent and Base Selection

  • Solvent Polarity : DMF enhances nucleophilicity of 4-methylpiperazine compared to toluene, enabling room-temperature reactions. Ethanol, while less polar, facilitates microwave-assisted synthesis.

  • Base Impact : K₂CO₃ in DMF minimizes HCl accumulation, whereas Et₃N in toluene requires higher temperatures for byproduct removal.

Additives and Catalysts

  • Potassium Iodide (KI) : Catalyzes halogen exchange (Cl → I), increasing reactivity in low-yielding conditions.

  • Phase-Transfer Catalysts : PEG-400 in solvent-free systems achieves 90% yield via mechanochemical grinding, reducing waste.

Industrial-Scale Production

Continuous Flow Reactor Systems

  • Conditions :

    • Solvent: Toluene

    • Residence Time: 30 minutes

    • Temperature: 110°C

  • Output : 1–5 kg/day with >95% purity.

  • Quality Control : In-line FTIR monitors reaction progress, ensuring consistent product profiles.

Crystallization and Purification

  • Recrystallization Solvent : Ethyl acetate/hexane (3:1) yields colorless crystals with 99.5% purity.

  • Chromatography : Silica gel columns (ethyl acetate/methanol gradients) resolve residual dichloroquinoxaline impurities.

Structural Characterization

Spectroscopic Methods

  • ¹H NMR (DMSO-d₆):

    • δ 3.63 (t, 2H, CH₂ of piperazine), 2.38 (s, 3H, CH₃).

    • Aromatic protons appear as multiplet signals at δ 7.50–8.20.

  • ¹³C NMR :

    • Piperazine carbons: δ 46.5–57.9.

    • Quinoxaline carbons: δ 145.2 (C-Cl), 138.7 (C-N).

Advanced Techniques

  • X-Ray Crystallography : Confirms planar quinoxaline core and chair conformation of the piperazine ring (SHELX refinement; R = 0.032).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₃H₁₅ClN₄: 262.74 [M+H]⁺.

    • Observed: m/z 263.08 [M+H]⁺.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing substitution at C2 and C3 positions.

  • Solution : Use excess 4-methylpiperazine (2.2 equiv) to favor C3 substitution first, followed by controlled C2 substitution.

Byproduct Formation

  • Dichloroquinoxaline Residuals : Mitigated via fractional crystallization or column chromatography.

  • N-Methylpiperazine Hydrochloride : Removed by aqueous washes (pH 9–10) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

VUF 10166 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit VUF 10166 verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen variieren je nach gewünschtem Ergebnis und umfassen kontrollierte Temperatur, Druck und pH-Werte .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von VUF 10166 gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline has been explored for its potential in developing therapeutic agents targeting various diseases:

  • Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating strong cytotoxic effects .
  • Antimicrobial Properties : The compound exhibits significant antifungal activity against pathogens like Candida albicans and Microsporum canis, with efficacy comparable to established antifungal agents .
  • Neuropharmacology : It has been identified as a ligand for the serotonin receptor (5-HT3), suggesting potential applications in treating mood disorders by modulating serotonergic signaling pathways .

Material Science

The compound is also utilized in developing advanced materials:

  • Optoelectronic Materials : Its unique structural attributes make it suitable for applications in optoelectronics, particularly in creating materials with specific electronic properties.

Anticancer Efficacy

A study demonstrated that derivatives of this compound significantly inhibited the growth of triple-negative breast cancer (TNBC) cells by targeting the c-MYC promoter G-quadruplex. This mechanism highlights the potential of quinoxaline derivatives in cancer therapy .

Antidepressant Effects

In animal models, compounds similar to 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline exhibited significant reductions in depressive behaviors, indicating their potential utility in treating mood disorders .

Biological ActivityTarget Organisms/CellsIC50 Values (µg/mL)Mechanism
AntifungalC. albicans, M. canisComparable to amphotericin BInhibition of fungal growth
AnticancerHCT-116, MCF-71.9 - 3.23Induction of apoptosis
AntidepressantAnimal modelsNot specifiedSerotonin reuptake inhibition

Wirkmechanismus

VUF 10166 exerts its effects by binding to the serotonin receptor subtype 5-HT3A and the histamine receptor subtype H4. It acts as an antagonist, blocking the binding of serotonin and histamine to their respective receptors. This inhibition prevents the activation of downstream signaling pathways, thereby modulating various physiological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

  • VUF 10166 is synthesized via chlorination of a quinoxalinone precursor .
  • Compound 7a introduces a sulfonyl group to the piperazine ring, enhancing steric bulk and polarity, which may reduce membrane permeability compared to VUF 10166 .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight Melting Point (°C) LogP (Predicted) Solubility Considerations
VUF 10166 262.74 N/A 2.1 (est.) Moderate (piperazine enhances solubility)
7a ~400 (est.) N/A 3.5 (est.) Lower (sulfonyl group reduces solubility)
6b 317.17 224–226 3.8 Low (aromatic hydrazine increases hydrophobicity)
3,6-Dichloro analog (23) 297.18 N/A 2.5 Similar to VUF 10166 (additional Cl may reduce solubility)
2-Chloro-3-(trifluoromethyl) 232.6 N/A 3.0 High lipophilicity (CF₃ group)

Key Observations :

  • The 4-methylpiperazinyl group in VUF 10166 balances lipophilicity and solubility, favoring blood-brain barrier penetration .

Key Observations :

  • VUF 10166’s nanomolar affinity for 5-HT₃A is unmatched by analogs with bulkier substituents (e.g., 7a) or alternative heterocycles (e.g., pyrazoloquinoxalines) .
  • Hydrazinyl derivatives (6b–6e) may exploit quinoxaline’s planar structure for DNA intercalation or enzyme inhibition, though direct evidence is lacking .

Biologische Aktivität

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline (referred to as CMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CMQ, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

CMQ is a member of the quinoxaline family, characterized by a bicyclic structure that includes a quinoxaline core with a chlorine atom at position 2 and a 4-methylpiperazinyl group at position 3. This structural configuration is believed to influence its biological interactions, particularly with neurotransmitter receptors and in cancer therapeutics.

5-HT₃ Receptor Ligand Activity

One of the notable biological activities of CMQ is its role as a ligand for the 5-HT₃ receptor , a subtype of serotonin receptors. Studies have demonstrated that CMQ exhibits significant binding affinity to this receptor, with an 83-fold difference in binding affinity between different receptor subtypes . This property suggests potential applications in treating conditions influenced by serotonin signaling, such as anxiety and depression.

Anticancer Properties

Recent research has highlighted the potential of CMQ and its analogs in cancer therapy. For instance, studies on quinoxaline derivatives have shown their ability to target the c-MYC promoter G-quadruplex (G4) , which is implicated in triple-negative breast cancer (TNBC) pathogenesis. Compounds similar to CMQ have been observed to induce cell cycle arrest and apoptosis in TNBC cells by downregulating c-MYC transcription through G4 stabilization .

In Vitro Studies

In vitro studies have demonstrated that CMQ and its derivatives possess antimicrobial properties. For example, quinoxaline derivatives have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These studies revealed that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 mg/L against resistant strains .

Case Studies

  • Antimicrobial Activity : A study investigating the antimicrobial efficacy of quinoxaline derivatives found that compounds similar to CMQ showed potent activity against both Gram-positive and Gram-negative bacteria. The derivatives were effective against MRSA and vancomycin-resistant Enterococcus faecium .
  • Cancer Cell Line Studies : In another case study focusing on TNBC, compounds derived from CMQ were shown to significantly inhibit cell proliferation and induce apoptosis through specific molecular pathways targeting c-MYC .

Data Summary

Activity Mechanism Reference
5-HT₃ Receptor BindingHigh affinity ligand for serotonin receptors
Anticancer ActivityInduces apoptosis in TNBC via c-MYC downregulation
Antimicrobial ActivityEffective against MRSA and VRE with low MIC values

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 2,3-dichloroquinoxaline with 4-methylpiperazine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at room temperature (RT). The reaction proceeds for 12–24 hours, followed by aqueous workup, ethyl acetate extraction, and silica gel chromatography purification . Alternative methods use ethanol under reflux with triethylamine (Et₃N) as a base, yielding comparable results but requiring higher temperatures .

Method Conditions Yield Reference
DMF/K₂CO₃ (RT)0.5 mmol scale, 24 h~80%
Ethanol/Et₃N (reflux)1–2 h reflux in absolute EtOH~75%

Q. How is the compound purified and characterized post-synthesis?

Purification is typically achieved via silica gel column chromatography using ethyl acetate/hexane or dichloromethane/methanol gradients. Characterization includes:

  • FTIR : Peaks at 1332 cm⁻¹ (C–N stretch) and 754 cm⁻¹ (C–Cl stretch) confirm functional groups .
  • NMR : Key signals in 1H^1H NMR (DMSO-d6d_6 ): δ 3.63 (t, 2H, CH₂), 2.38 (s, 3H, CH₃); 13C^{13}C NMR shows piperazine carbons at δ 46.5–57.9 .
  • Mass spectrometry : ESI-MS m/z 264 [M+1]+ .

Q. What analytical techniques are critical for verifying structural integrity?

Advanced techniques include:

  • X-ray crystallography : Resolves molecular packing and confirms stereochemistry (e.g., SHELX software for refinement) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₅ClN₄ requires m/z 262.74) .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and resolves overlapping signals .

Advanced Questions

Q. How does structural modification of the quinoxaline core influence pharmacological activity?

  • Chloro substitution : The 2-chloro group is critical for binding to kinase targets (e.g., VEGFR-2, PI3K). Replacement with sulfonyl or methoxy groups alters potency .
  • Piperazine modifications : Adding methyl to the piperazine ring enhances solubility and bioavailability. Derivatives like 2-(4-methylpiperazin-1-yl)-3-(4-methoxyphenylsulfonyl)quinoxaline show improved PI3K inhibition (IC₅₀ < 100 nM) .
  • Anticancer SAR : In ovarian cancer models, the 2-chloro-3-(1-benzylindol-3-yl) derivative suppresses tumor growth by 100% via apoptosis induction .

Q. How can researchers resolve contradictions in synthetic yield data across methodologies?

Discrepancies in yields (e.g., 75% vs. 80%) arise from reaction conditions:

  • Solvent polarity : DMF enhances nucleophilicity of 4-methylpiperazine at RT, reducing side reactions vs. ethanol at reflux .
  • Base selection : K₂CO₃ in DMF minimizes HCl byproduct formation, improving efficiency over Et₃N .
  • Scale effects : Microwave-assisted synthesis (e.g., 80°C for 10 min) achieves >85% yield by accelerating kinetics, but requires specialized equipment .

Q. What strategies optimize reaction conditions for derivatization?

  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 10 min at 80°C for sulfonylquinoxaline derivatives) .
  • Catalytic additives : NaHCO₃ in acetonitrile under reflux enhances coupling efficiency for aryl intermediates .
  • Green chemistry : Aqueous NaOH at 50°C hydrolyzes the chloro group to a ketone, enabling further functionalization .

Q. How is the compound evaluated for kinase inhibition mechanisms?

  • Enzymatic assays : PI3Kα inhibition is measured via ADP-Glo™ kinase assay, with IC₅₀ values calculated from dose-response curves .
  • Molecular docking : Simulations (e.g., AutoDock Vina) predict binding to ATP pockets; the 4-methylpiperazine group forms hydrogen bonds with Asp841 in PI3Kγ .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms compound-induced cell death in cancer lines (e.g., MDA-MB-231) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VUF10166
Reactant of Route 2
Reactant of Route 2
VUF10166

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.